N-(2-Fluoro-4-methylbenzyl)-N-methylamine CAS number and properties
N-(2-Fluoro-4-methylbenzyl)-N-methylamine CAS number and properties
Technical Guide: N-(2-Fluoro-4-methylbenzyl)-N-methylamine
Part 1: Executive Summary & Core Identity
N-(2-Fluoro-4-methylbenzyl)-N-methylamine (CAS: 1178323-61-9 ) is a specialized fluorinated secondary amine building block used extensively in medicinal chemistry and drug development.[1] It serves as a critical intermediate for introducing the 2-fluoro-4-methylbenzyl moiety—a pharmacophore often employed to modulate metabolic stability, lipophilicity, and ligand-target binding affinity in small molecule therapeutics.
This guide provides a comprehensive technical analysis of its properties, synthesis, and application in pharmaceutical research, designed for organic chemists and process development scientists.
Chemical Identity Table
| Property | Specification |
| CAS Number | 1178323-61-9 |
| Chemical Name | N-(2-Fluoro-4-methylbenzyl)-N-methylamine |
| Synonyms | amine; 1-(2-Fluoro-4-methylphenyl)-N-methylmethanamine |
| Molecular Formula | C₉H₁₂FN |
| Molecular Weight | 153.20 g/mol |
| SMILES | CNCc1ccc(C)cc1F |
| InChI Key | Specific key pending registry update (Structure derived: Benzene ring, 1-CH2NHMe, 2-F, 4-Me) |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in DCM, MeOH, DMSO, Ethyl Acetate; slightly soluble in water |
Part 2: Synthesis & Production Methodologies
The synthesis of N-(2-Fluoro-4-methylbenzyl)-N-methylamine is typically achieved via Reductive Amination , a robust and scalable pathway preferred in both discovery and process chemistry for its high yield and selectivity.
Primary Route: Reductive Amination
Reaction Logic: This method avoids over-alkylation (a common issue with direct alkylation) by forming an intermediate imine/iminium ion, which is then selectively reduced to the secondary amine.
Reagents:
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Precursor: 2-Fluoro-4-methylbenzaldehyde (CAS: 874-60-2)
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Amine Source: Methylamine (2M in THF or MeOH)
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Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄)
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Solvent: Dichloromethane (DCM) or Methanol (MeOH)
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Catalyst (Optional): Acetic Acid (AcOH) to catalyze imine formation
Step-by-Step Protocol:
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Imine Formation:
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Charge a reaction vessel with 2-Fluoro-4-methylbenzaldehyde (1.0 eq) and DCM.
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Add Methylamine (1.2–1.5 eq) dropwise at 0°C.
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Critical Control Point: If using STAB, add AcOH (1.0 eq) to buffer the pH (~5–6), accelerating imine formation. Stir for 1–2 hours at room temperature.
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Reduction:
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Workup & Purification:
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Quench with saturated aqueous NaHCO₃ (gas evolution possible).
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Extract with DCM (3x). Wash combined organics with brine.
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Dry over Na₂SO₄, filter, and concentrate in vacuo.
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Purification: If necessary, purify via flash column chromatography (SiO₂, eluent: DCM/MeOH/NH₄OH) or convert to the HCl salt for recrystallization.
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Synthesis Workflow Diagram
Caption: Reductive amination pathway for the selective synthesis of N-(2-Fluoro-4-methylbenzyl)-N-methylamine.
Part 3: Physicochemical Properties & Applications
Key Physicochemical Data
| Property | Value (Predicted/Experimental) | Context for Drug Design |
| Boiling Point | ~205°C (at 760 mmHg) | High boiling point indicates stability under standard reaction conditions. |
| Density | ~1.05 g/cm³ | Standard for halogenated benzylamines. |
| pKa (Base) | ~9.5–10.0 | Typical for secondary benzylamines; exists as a cation at physiological pH. |
| LogP | ~2.1 | Moderate lipophilicity; good membrane permeability potential. |
| H-Bond Donors | 1 | Secondary amine proton. |
| H-Bond Acceptors | 2 | Nitrogen lone pair + Fluorine. |
Medicinal Chemistry Utility
This building block is strategically valuable for Lead Optimization in drug discovery programs:
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Metabolic Stability (The "Fluorine Effect"):
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The fluorine atom at the ortho-position (C2) blocks metabolic oxidation at a typically vulnerable site on the aromatic ring.
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It also alters the electronic properties of the ring, potentially strengthening pi-stacking interactions with target proteins.
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Lipophilicity Modulation:
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The para-methyl group (C4) increases lipophilicity (LogP) without adding excessive bulk, aiding in hydrophobic pocket filling within enzyme active sites (e.g., Kinases, GPCRs).
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Bioisosterism:
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The 2-fluoro-4-methyl pattern is often used to replace a simple benzyl or 4-chlorobenzyl group to fine-tune potency and reduce toxicity risks associated with chloro-aromatics.
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Application Workflow: Fragment-Based Drug Design
Caption: Integration of the fragment into a drug scaffold to enhance metabolic stability and binding affinity.
Part 4: Analytical Quality Control
To ensure the integrity of this intermediate in GMP or GLP environments, the following analytical methods are recommended.
1. HPLC Method (Purity Assessment)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 210 nm and 254 nm.
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Retention Time: Expect elution around 4.5–5.5 min (depending on specific gradient).
2. 1H-NMR (Structure Verification)
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Solvent: CDCl₃ or DMSO-d₆.
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Key Signals:
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~2.3 ppm (s, 3H, Ar-CH₃ ).
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~2.4 ppm (s, 3H, N-CH₃ ).
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~3.7 ppm (s, 2H, Ar-CH₂ -N).
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~6.9–7.3 ppm (m, 3H, Aromatic protons).
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Part 5: Safety & Handling (SDS Highlights)
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Signal Word: DANGER
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Hazard Statements:
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H314: Causes severe skin burns and eye damage.
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H302: Harmful if swallowed.
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Precautionary Measures:
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Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.
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Handle in a fume hood to avoid inhalation of vapors.
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Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Amines can absorb CO₂ from the air to form carbamates.
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References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53256634 (N-(2-Fluoro-4-methylbenzyl)-N-methylamine). Retrieved from [Link]
